(4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLTHIO))PHENYL)(2-NAPHTHYLSULFONYL)AMINE
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Overview
Description
The compound (4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLTHIO))PHENYL)(2-NAPHTHYLSULFONYL)AMINE is a complex organic molecule that features a combination of pyridylthio and naphthylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLTHIO))PHENYL)(2-NAPHTHYLSULFONYL)AMINE typically involves multiple steps, starting with the preparation of the pyridylthio and naphthylsulfonyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Preparation of Pyridylthio Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a thiol reagent under controlled conditions.
Preparation of Naphthylsulfonyl Intermediate: This step involves the sulfonylation of naphthalene using a sulfonyl chloride reagent.
Coupling Reaction: The final step involves coupling the pyridylthio and naphthylsulfonyl intermediates using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLTHIO))PHENYL)(2-NAPHTHYLSULFONYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or thiols.
Scientific Research Applications
(4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLTHIO))PHENYL)(2-NAPHTHYLSULFONYL)AMINE: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLTHIO))PHENYL)(2-NAPHTHYLSULFONYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: An aminopyridine with similar structural features.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative.
2-Chloro-5-(trifluoromethyl)pyrimidine: A fluorinated pyrimidine derivative.
Uniqueness
(4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLTHIO))PHENYL)(2-NAPHTHYLSULFONYL)AMINE: is unique due to its combination of pyridylthio and naphthylsulfonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O2S2/c23-20-12-16(22(24,25)26)13-27-21(20)31-18-8-6-17(7-9-18)28-32(29,30)19-10-5-14-3-1-2-4-15(14)11-19/h1-13,28H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYQHAUJYMMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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